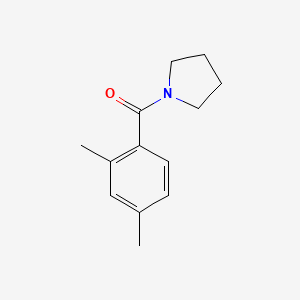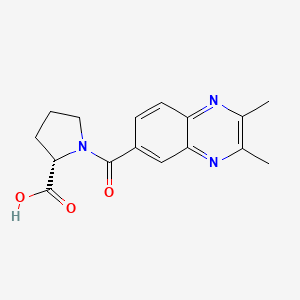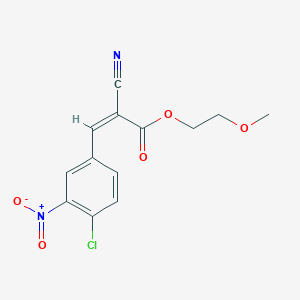![molecular formula C14H18N2O6 B7644985 (2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. The inhibition of chloride channels can have various effects on cellular processes, including changes in membrane potential, cell volume regulation, and neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound can have various biochemical and physiological effects. In neurons, it can lead to changes in synaptic transmission and plasticity. In cardiac cells, it can affect the duration and amplitude of action potentials, leading to changes in cardiac rhythm. In cancer cells, it can lead to decreased cell proliferation and increased apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid in lab experiments is its potency and specificity for chloride channels. This allows for precise manipulation of chloride conductance in cells. However, this compound can also have off-target effects on other ion channels and transporters, leading to potential confounding results. Additionally, the use of this compound in vivo can be limited by its poor solubility and potential toxicity.
Direcciones Futuras
There are several future directions for research on (2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid. One area of interest is the development of more potent and selective chloride channel inhibitors. Another area is the investigation of the effects of chloride channel inhibition on different cellular processes, such as autophagy and apoptosis. Additionally, the use of this compound in combination with other drugs or therapies could be explored for potential synergistic effects.
Conclusion:
In conclusion, this compound is a potent inhibitor of chloride channels that has various scientific research applications. Its mechanism of action involves binding to a specific site on the channel protein, leading to a decrease in chloride conductance. This compound has various biochemical and physiological effects and can be used in lab experiments to manipulate chloride conductance in cells. However, its use can be limited by potential off-target effects and poor solubility. Future research on this compound could focus on developing more potent and selective inhibitors and investigating its effects on different cellular processes.
Métodos De Síntesis
The synthesis of (2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid involves the reaction of 2-nitrophenol with 3-chloropropanoic acid to form 3-(2-nitrophenoxy)propanoic acid. This intermediate is then coupled with (R)-3-methyl-2-aminobutanoic acid to form this compound. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid has been widely used in scientific research due to its potent inhibition of chloride channels. It has been shown to have various applications in different fields such as neuroscience, cardiology, and cancer research. In neuroscience, this compound has been used to study the role of chloride channels in synaptic transmission and plasticity. In cardiology, it has been used to investigate the effects of chloride channel inhibition on cardiac arrhythmias. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells.
Propiedades
IUPAC Name |
(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(2)13(14(18)19)15-12(17)7-8-22-11-6-4-3-5-10(11)16(20)21/h3-6,9,13H,7-8H2,1-2H3,(H,15,17)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCXPIMAEKWVQF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)

![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
![N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)
